3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the oxazole ring.
Attachment of the phenylbutan-2-yl group: This step involves the coupling of the phenylbutan-2-yl group to the oxazole ring, often using a coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets in the body. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the phenylbutan-2-yl group.
5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide: Lacks the chlorophenyl group.
3-(2-chlorophenyl)-1,2-oxazole-4-carboxamide: Lacks both the methyl and phenylbutan-2-yl groups.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-14(12-13-16-8-4-3-5-9-16)23-21(25)19-15(2)26-24-20(19)17-10-6-7-11-18(17)22/h3-11,14H,12-13H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMNDPIYUHSLAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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